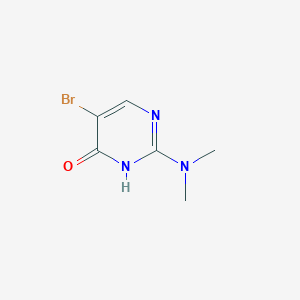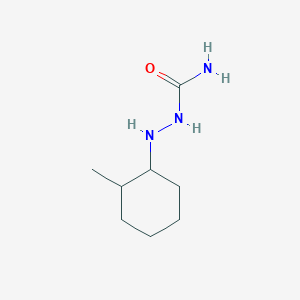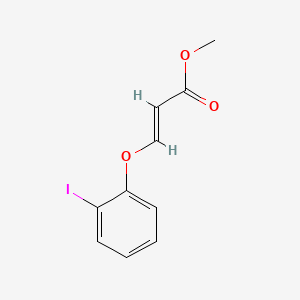
(E)-Methyl 3-(2-iodophenoxy)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 3-(2-iodophenoxy)acrylate is an organic compound that belongs to the class of acrylates It features an iodine atom attached to a phenoxy group, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-iodophenoxy)acrylate typically involves the reaction of 2-iodophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(E)-Methyl 3-(2-iodophenoxy)acrylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.
科学的研究の応用
(E)-Methyl 3-(2-iodophenoxy)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of (E)-Methyl 3-(2-iodophenoxy)acrylate largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new functional groups. The acrylate moiety can participate in polymerization reactions, forming long-chain polymers with desirable properties. The phenoxy group can engage in various interactions, contributing to the compound’s overall reactivity and functionality.
類似化合物との比較
Similar Compounds
Methyl 3-(2-bromophenoxy)acrylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-chlorophenoxy)acrylate: Contains a chlorine atom in place of iodine.
Methyl 3-(2-fluorophenoxy)acrylate: Features a fluorine atom instead of iodine.
Uniqueness
(E)-Methyl 3-(2-iodophenoxy)acrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider variety of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in complex chemical environments.
特性
分子式 |
C10H9IO3 |
|---|---|
分子量 |
304.08 g/mol |
IUPAC名 |
methyl (E)-3-(2-iodophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H9IO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,1H3/b7-6+ |
InChIキー |
LGRCQAPTBJPSED-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)/C=C/OC1=CC=CC=C1I |
正規SMILES |
COC(=O)C=COC1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


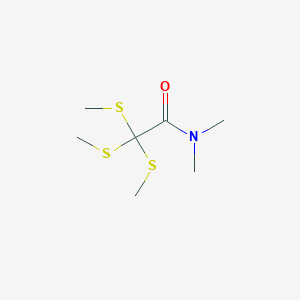
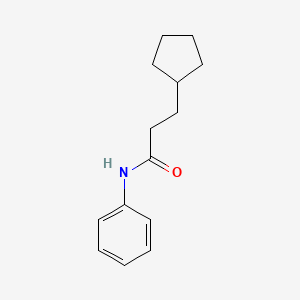
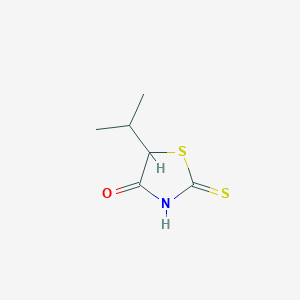
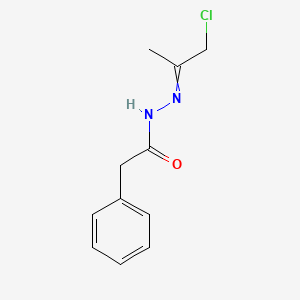
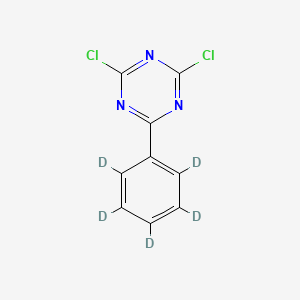

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
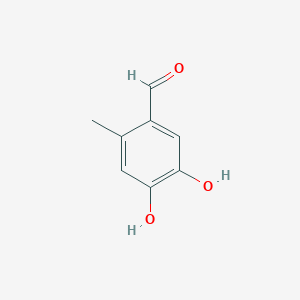
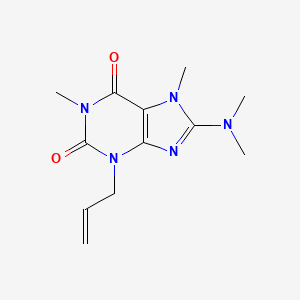
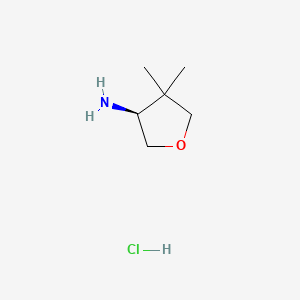
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
